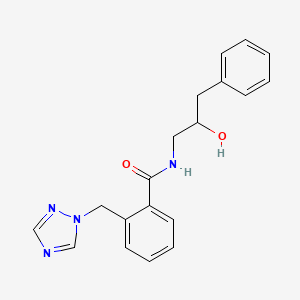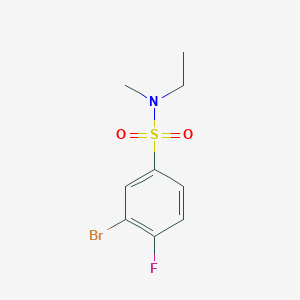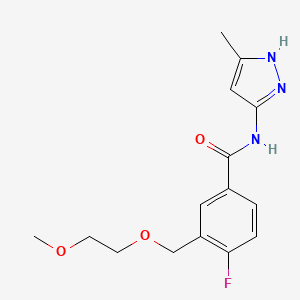
2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one, also known as APTP, is a synthetic compound that has gained attention in the scientific community for its potential in various research applications. APTP belongs to the class of heterocyclic compounds and has a unique chemical structure that makes it an interesting subject for study.
Wirkmechanismus
The mechanism of action of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one involves its interaction with GABA-A receptors. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one binds to a specific site on the receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. This leads to a decrease in neuronal excitability and a reduction in anxiety-related behaviors. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has also been shown to inhibit the aggregation of beta-amyloid peptides, which may contribute to its potential in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to have various biochemical and physiological effects. In animal studies, 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to decrease anxiety-related behaviors and improve cognitive function. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has also been shown to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain. Additionally, 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to have anti-tumor effects, as it inhibits the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is its unique chemical structure, which makes it an interesting subject for study. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is its potential toxicity. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to have toxic effects on liver and kidney function in animal studies, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one. One area of interest is the development of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one analogs with improved pharmacological properties. Another area of interest is the study of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one in combination with other drugs for the treatment of neurological disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one and its potential toxicity in humans.
Conclusion:
In conclusion, 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is a synthetic compound with a unique chemical structure that has gained attention in the scientific community for its potential in various research applications. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been studied for its potential in the treatment of neurological disorders and cancer, and has been shown to have various biochemical and physiological effects. While 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has some limitations, it remains an interesting subject for study and has several future directions for research.
Synthesemethoden
The synthesis of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one involves the condensation of 2-aminocyclohexanone with 1,4-thiazepane-4-carboxylic acid followed by reduction with sodium borohydride. The resulting compound is then acetylated with acetic anhydride to yield 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one. This synthetic pathway has been reported in the literature and has been used by researchers to obtain 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one for various research purposes.
Wissenschaftliche Forschungsanwendungen
2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been studied for its potential in various scientific research applications. One of the most prominent applications of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is in the field of neuroscience. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to modulate the activity of GABA-A receptors, which are important targets for drugs used in the treatment of anxiety and other neurological disorders. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has also been studied for its potential in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of the disease.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2OS/c1-13(15-7-4-2-3-5-8-15)14(17)16-9-6-11-18-12-10-16/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAYAWJQLXCQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCSCC1)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586583.png)
![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone](/img/structure/B7586589.png)

![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone](/img/structure/B7586594.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7586599.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone](/img/structure/B7586601.png)
![[3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol](/img/structure/B7586604.png)

![2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one](/img/structure/B7586608.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea](/img/structure/B7586609.png)


![N-[1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7586631.png)
